1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea, also known as FCU, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FCU is a urea derivative that exhibits potent antitumor activity and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea involves the inhibition of thymidylate synthase (TS), an enzyme that is essential for DNA synthesis. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea binds to the active site of TS and forms a stable complex, thereby inhibiting the enzyme's activity. This inhibition leads to the depletion of intracellular thymidine triphosphate (dTTP) levels, which ultimately results in DNA damage and cell death.
Biochemical and Physiological Effects
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a critical role in cancer therapy. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Inhibition of angiogenesis can lead to tumor starvation and regression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea is its potent antitumor activity, which makes it a promising candidate for cancer therapy. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea is also relatively easy to synthesize and can be obtained in good yields. However, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has some limitations for lab experiments. It is highly insoluble in water, which can make it challenging to administer in vivo. Additionally, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has poor pharmacokinetic properties, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea research. One potential direction is to develop novel formulations of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea that can improve its solubility and pharmacokinetic properties. Another direction is to investigate the potential of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea and to identify potential biomarkers that can predict its efficacy in cancer patients.
Conclusion
In conclusion, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea is a novel compound that exhibits potent antitumor activity and has been extensively studied for its mechanism of action and biochemical and physiological effects. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has several advantages for cancer therapy, including its potent antitumor activity and ease of synthesis. However, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has some limitations for lab experiments, including poor solubility and pharmacokinetic properties. Future research on 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea should focus on developing novel formulations and investigating its potential in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea involves the reaction of furfurylamine with cyclopentanone in the presence of sodium borohydride to obtain the intermediate compound, 1-(furan-2-yl)-1-hydroxymethylcyclopentanol. The intermediate is then treated with phosgene and a secondary amine to obtain 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea. The overall synthesis method is simple and efficient, and 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea can be obtained in good yields.
Applications De Recherche Scientifique
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has also been shown to be effective in inhibiting tumor growth in mouse xenograft models.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(hydroxymethyl)cyclopentyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-9-12(5-1-2-6-12)14-11(16)13-8-10-4-3-7-17-10/h3-4,7,15H,1-2,5-6,8-9H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYLNXQSXFVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.